Ethyl Nonanoate

Description

This compound has been reported in Citrus iyo, Opuntia ficus-indica, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

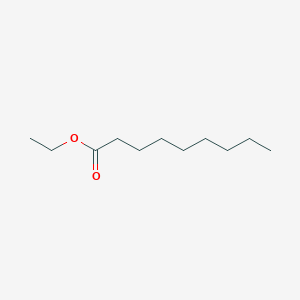

Structure

3D Structure

Properties

IUPAC Name |

ethyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEVBITUADOIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047651 | |

| Record name | Ethyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a fatty, fruity brandy-like odour | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.00 °C. @ 23.00 mm Hg | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0295 mg/mL at 25 °C, Soluble in propylene glycol, insoluble in water, 1ml in 10ml 70% ethanol (in ethanol) | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.867 | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-29-5 | |

| Record name | Ethyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL NONANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSH683S98J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-44.5 °C | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester with the chemical formula C₁₁H₂₂O₂. It is a colorless liquid with a characteristic fruity, wine-like odor and is found naturally in various fruits and alcoholic beverages.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and relevant biological pathways. Detailed experimental protocols for the determination of its properties and for its synthesis and chemical transformations are also presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemistry, food science, and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, oily, nutty, reminiscent of cognac | [1] |

| Melting Point | -44 °C | [4] |

| Boiling Point | 227-229 °C at 760 mmHg; 119 °C at 23 mmHg | [3][5] |

| Density | 0.866 g/cm³ at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.422 | [5] |

| Vapor Pressure | 0.1 hPa at 25 °C | [4] |

| Flash Point | 94 °C (closed cup) | [4][5][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 29.53 mg/L (temperature not stated) | [1] |

| Ethanol | Miscible | [1] |

| Diethyl Ether | Miscible | [7] |

| Propylene Glycol | Soluble | [8] |

Chemical Reactivity

This compound, as an ester, undergoes several characteristic chemical reactions, including hydrolysis, oxidation, and reduction.

Hydrolysis

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where this compound reacts with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) to form nonanoic acid and ethanol.[9][10] To drive the equilibrium towards the products, an excess of water is typically used.[9]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where this compound is heated with a strong base, such as sodium hydroxide, to produce sodium nonanoate (a salt of the carboxylic acid) and ethanol.[9]

Oxidation

The ester functional group itself is relatively resistant to oxidation. However, the alkyl chains can be oxidized under strong oxidizing conditions. For instance, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the C-H bonds. The reaction products will depend on the specific reaction conditions.

Reduction

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11] The reduction of this compound yields nonanol and ethanol.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound, as well as for its synthesis and common chemical transformations.

Determination of Boiling Point (Adapted from ASTM D1078)

This method determines the distillation range of volatile organic liquids.

Apparatus:

-

Distillation flask (100 mL)

-

Condenser

-

Receiving graduate (100 mL)

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Measure 100 mL of this compound into the distillation flask.

-

Add a few boiling chips to the flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly.

-

Begin heating the flask and record the temperature at which the first drop of condensate falls from the condenser (initial boiling point).

-

Continue distillation at a steady rate and record the temperature at regular volume intervals of the distillate.

-

Record the temperature when the last of the liquid in the flask evaporates (dry point).

-

Correct the observed boiling point for atmospheric pressure.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This guideline describes the flask method for determining water solubility for substances with solubility above 10⁻² g/L.

Apparatus:

-

Erlenmeyer flask with a stopper

-

Constant temperature water bath

-

Magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in the Erlenmeyer flask.

-

Stopper the flask and place it in a constant temperature water bath (e.g., 25 °C).

-

Stir the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

Stop stirring and allow the mixture to settle.

-

Centrifuge the mixture to separate the aqueous phase from the undissolved this compound.

-

Carefully withdraw a sample of the aqueous phase.

-

Quantify the concentration of this compound in the sample using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from nonanoic acid and ethanol.

Materials:

-

Nonanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine nonanoic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation.

Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Dilute sulfuric acid (e.g., 1 M)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Extraction solvent (e.g., diethyl ether)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Place this compound and an excess of dilute sulfuric acid in a round-bottom flask.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and extract the organic components with diethyl ether.

-

Wash the ether extract with sodium bicarbonate solution to remove unreacted acid.

-

Dry the ether layer with anhydrous sodium sulfate.

-

Evaporate the solvent to isolate the product mixture (nonanoic acid and any unreacted ester). The products can be further purified by distillation or chromatography.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and flammable reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply

-

Ice bath

-

Dilute sulfuric acid

-

Sodium sulfate

Procedure:

-

Set up a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and inert gas inlet.

-

Suspend LiAlH₄ in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute sulfuric acid.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product (a mixture of nonanol and ethanol). The products can be separated by distillation.

Biological Pathways and Significance

This compound is a naturally occurring compound that plays a role in the aroma of fruits and is a product of yeast metabolism.

Biosynthesis in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, fatty acid ethyl esters (FAEEs), including this compound, are synthesized from fatty acyl-CoAs and ethanol. This pathway is of significant interest for the production of biofuels.

Caption: Biosynthesis of this compound in S. cerevisiae.

Role in Fruit Aroma

The characteristic aroma of many fruits is due to a complex mixture of volatile organic compounds, including esters like this compound. The biosynthesis of these esters involves the conversion of fatty acids and amino acids into alcohols and acyl-CoAs, which are then esterified by alcohol acyltransferases (AATs).

Caption: General Pathway for Ester Biosynthesis in Fruits.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, including its physicochemical characteristics, chemical reactivity, and biological significance. The inclusion of detailed experimental protocols offers a practical resource for laboratory work. The information presented herein is intended to be a valuable tool for researchers, scientists, and professionals working with this versatile ester.

References

- 1. researchgate.net [researchgate.net]

- 2. store.astm.org [store.astm.org]

- 3. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl Nonanoate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of ethyl nonanoate, a fatty acid ester of significant interest in various scientific and industrial fields. This document details its fundamental chemical properties, analytical methodologies, and synthesis protocols, presented in a format tailored for research and development applications.

Core Chemical and Physical Properties

This compound, also known as ethyl pelargonate, is an organic compound classified as a fatty acid ethyl ester.[1][2] It is a colorless liquid recognized for its characteristic fruity, brandy-like odor.[1] In research and industry, it is primarily utilized as a flavoring agent, fragrance component, and as a standard in analytical chemistry.[1][3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 123-29-5 | [4] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Density | 0.866 g/mL at 25 °C | [4] |

| Boiling Point | 119 °C at 23 mmHg | [4] |

| Melting Point | -44 °C | [5] |

| Vapor Pressure | 0.1 hPa at 25 °C | [5] |

| Refractive Index | n20/D 1.422 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol and ether. | [1][3] |

Biological and Metabolic Context

This compound is an endogenous metabolite found in a variety of natural sources, including fruits like apples and bananas, as well as in fermented products such as wine and spirits.[6][7] Its presence is often associated with the characteristic aroma of these alcoholic beverages.[6][8] From a biochemical perspective, it is involved in general lipid metabolism pathways.[2][9] However, specific, detailed signaling pathways in the context of drug development have not been extensively documented in publicly available literature.

Metabolic Relationship of Fatty Acid Esters

The diagram below illustrates the general metabolic relationship of fatty acid ethyl esters (FAEEs) like this compound, which are formed from the esterification of a fatty acid and ethanol.

Experimental Protocols

This section details the methodologies for the synthesis and analytical quantification of this compound, critical procedures for its application in research settings.

Synthesis of this compound via Enzymatic Esterification

The synthesis of this compound can be achieved through various methods, including Fischer-Speier esterification. A greener, more selective alternative is enzymatic synthesis using lipase, which operates under milder conditions. The following is a representative protocol for such a synthesis.

Objective: To synthesize this compound from nonanoic acid and ethanol using an immobilized lipase catalyst.

Materials:

-

Nonanoic acid

-

Ethanol (anhydrous)

-

Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Organic solvent (e.g., hexane, for extraction)

-

Anhydrous sodium sulfate

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reactant Preparation: In the reaction vessel, combine nonanoic acid and ethanol. A typical molar ratio is 1:1, though an excess of ethanol can be used to drive the reaction equilibrium towards the product.

-

Catalyst Addition: Add the immobilized lipase to the reactant mixture. The catalyst loading is typically between 1-10% (w/w) of the total reactant mass.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for a period of 4-24 hours. The optimal time and temperature will depend on the specific lipase used.

-

Catalyst Removal: After the reaction is complete, separate the immobilized lipase from the mixture by filtration or centrifugation. The catalyst can often be washed and reused.

-

Product Isolation:

-

Add an organic solvent like hexane to the reaction mixture to extract the this compound.

-

Wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted nonanoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.

-

Analysis: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently analyzed and quantified in various matrices, such as alcoholic beverages, using GC-MS.[4] This technique offers high-resolution separation and definitive identification.

Objective: To quantify the concentration of this compound in a liquid sample.

Materials and Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

GC Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

-

Helium (carrier gas)

-

This compound standard of known purity

-

Volatile organic solvent (e.g., hexane or dichloromethane, high purity)

-

Autosampler vials

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the chosen solvent.

-

Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

For simple matrices, dilute the sample directly with the solvent.

-

For complex matrices, perform a liquid-liquid extraction. For example, add 5 mL of hexane to 1 mL of the liquid sample, vortex vigorously for 2 minutes, and centrifuge to separate the layers. The upper organic layer containing the this compound is collected for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared standard or sample into the GC.

-

GC Conditions (Typical):

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

Transfer Line Temperature: 280 °C

-

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and the mass spectrum of the eluting compound.

-

Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Enzymatic Synthesis

Workflow for GC-MS Analysis

References

- 1. This compound | C11H22O2 | CID 31251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040193) [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 123-29-5 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. foodb.ca [foodb.ca]

ethyl nonanoate in alcoholic beverage aroma profile

An In-depth Technical Guide to Ethyl Nonanoate in the Aroma Profile of Alcoholic Beverages

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as ethyl pelargonate) is a fatty acid ethyl ester (FAEE) that plays a significant role in the sensory profile of numerous fermented alcoholic beverages. It is recognized as a rich ester in spirits and is commonly associated with the pleasant fruity bouquet of these drinks.[1][2][3][4][5][6] As a secondary metabolite produced by yeast during fermentation, its presence and concentration are influenced by a complex interplay of biochemical and process parameters.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical properties, formation pathways, quantitative analysis, and the mechanisms of its sensory perception. The information is intended to serve as a resource for professionals in research, quality control, and development within the beverage and pharmaceutical industries.

Chemical and Physical Properties

This compound is a colorless, transparent liquid characterized by a fruity, waxy, and cognac-like aroma.[7][8] Its physical and chemical properties are summarized in the table below, compiled from various chemical databases.[5][7][9][10][11][12]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [7][9] |

| Molecular Weight | 186.29 g/mol | [7][9][12] |

| CAS Number | 123-29-5 | [5][6][11] |

| Appearance | Colorless transparent liquid | [7][13] |

| Odor Profile | Fruity, rose, waxy, nutty, oily, cognac-like | [8][12][13][14] |

| Density | 0.866 g/mL at 25 °C | [7][10][11] |

| Boiling Point | 119 °C at 23 mmHg; 213-214 °C at 760 mmHg | [7][10][13] |

| Melting Point | -44 °C | [7][9] |

| Flash Point | 94 °C (201.2 °F) | [10] |

| Water Solubility | Insoluble (29.53 mg/L) | [7][8][9] |

| Solubility | Miscible in ethanol, ether, propylene glycol | [7][8] |

| Refractive Index | n20/D 1.422 | [7][10][11] |

Formation in Alcoholic Beverages

Esters are the largest group of flavor compounds in alcoholic beverages and are primarily produced by yeast during fermentation.[1] The formation of this compound is a result of the esterification of ethanol with nonanoyl-CoA, a derivative of the medium-chain fatty acid (MCFA) nonanoic acid.

Biochemical Pathway

The synthesis of ethyl esters occurs intracellularly within the yeast cell. It is an enzymatic reaction catalyzed by esterase enzymes, such as alcohol acetyltransferases (AAT).[15][16] The primary substrates are ethanol, which is abundantly available during fermentation, and an activated fatty acid in the form of acyl-coenzyme A (acyl-CoA).[17]

The pathway can be visualized as follows:

Factors Influencing Production

The final concentration of this compound in an alcoholic beverage is not solely dependent on the yeast's genetic capacity but is heavily influenced by the fermentation conditions.

-

Yeast Strain: Different strains of Saccharomyces cerevisiae and non-Saccharomyces yeasts possess varying levels of ester-synthesizing enzymes and produce different fatty acid profiles, directly impacting ester production.[17][18]

-

Fermentation Temperature: Higher fermentation temperatures generally increase the production of medium- and long-chain ethyl esters like ethyl octanoate and decanoate.[18]

-

Wort/Must Composition: The availability of precursors is critical. Higher levels of lipids and unsaturated fatty acids in the must or wort can suppress ester formation, whereas high levels of free amino nitrogen (FAN) and zinc tend to increase it.[18]

-

Oxygenation: Wort aeration influences yeast growth and the availability of acetyl-CoA. Lower oxygenation levels can lead to increased ester production as less acetyl-CoA is consumed for sterol synthesis.[16][19]

-

Fermenter Geometry & Pressure: Hydrostatic pressure and dissolved CO₂ levels, often higher in tall, narrow fermenters, can reduce the synthesis of esters.[19]

Quantitative Data

The concentration of this compound varies significantly across different types of alcoholic beverages, often depending on the raw materials, yeast, and production process. Its contribution to the overall aroma is determined by its concentration relative to its sensory perception threshold.

Concentration in Alcoholic Beverages

| Beverage Type | Analyte | Median Concentration | Concentration Range | Reference(s) |

| Cachaça | This compound | 0.40 mg/100 mL AA¹ | 0.10 - 1.27 mg/100 mL AA¹ | [15][17] |

| Rum | This compound | 0.04 mg/100 mL AA¹ | 0.01 - 0.10 mg/100 mL AA¹ | [15][17] |

| Whisky | This compound | 0.05 mg/100 mL AA¹ | 0.01 - 0.12 mg/100 mL AA¹ | [15][17] |

| Model Wine² | This compound | N/A | 0.2 - 0.4 µg/L (429 ng/L) | [20] |

| Lager Beer | Ethyl Hexanoate | N/A | 70 - 500 µg/L | [4] |

| Lager Beer | Ethyl Octanoate | N/A | 170 µg/L (typical) | [19] |

¹Concentration expressed in mg per 100 mL of anhydrous alcohol. ²Concentration in model wine after addition of 1 mM mthis compound precursor.[20] Data for beer esters are provided for context as specific ranges for this compound were not available in the cited literature.

Sensory Perception Thresholds

The odor threshold is the minimum concentration of a substance that can be detected by the human senses. This value is highly dependent on the medium (matrix) in which the compound is present.

| Analyte | Medium | Threshold Concentration | Reference(s) |

| This compound | Wine | 850 µg/L (850 ppb) | [14] |

| This compound | 20% ABV solution | 105 µg/L | [9] |

| This compound | 30% ABV solution | 50 µg/L | [9] |

| This compound | 40% ABV solution | 634 µg/L | [9] |

| This compound | 50% ABV solution | 1639 µg/L | [9] |

| This compound | 60% ABV solution | 2103 µg/L | [9] |

Experimental Protocols

The quantitative analysis of this compound and other volatile esters in alcoholic beverages is predominantly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[2][8][10][17][21]

HS-SPME-GC-MS for Wine Analysis

This protocol is a representative method adapted from procedures for analyzing volatile compounds in wine.[2][21][22]

1. Sample Preparation:

-

Pipette 5 mL of the wine sample into a 20 mL glass vial.

-

Add 1.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

-

Add an appropriate internal standard (e.g., 10 µL of 4-methyl-2-pentanol at a concentration of ~2 g/L) for accurate quantification.[21]

-

Immediately seal the vial with a PTFE-lined septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity for volatile compounds.[2][21]

-

Incubation: Place the vial in a heating block or water bath set to 50 °C. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 500 rpm).[2]

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for 10-30 minutes at 50 °C with continued agitation.[2]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250-260 °C, for 5 minutes to thermally desorb the analytes.[2]

-

Column: A polar capillary column, such as a DB-FFAP or ZB-WAXplus (e.g., 60 m x 0.25 mm x 0.25 µm), is typically used for the separation of esters.[16]

-

Oven Temperature Program: A representative program is: initial temperature of 35-40 °C for 5 min, ramp at 3-5 °C/min to 220-250 °C, and hold for 5 min.[22]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 45–450. The ion source and transfer line temperatures are typically set to 250 °C.[22]

4. Data Analysis:

-

Identify this compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

-

Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Sensory Perception and Signaling Pathway

The perception of aromas like that of this compound is a complex neurological process that begins with the interaction of the volatile molecule with receptors in the nasal cavity.

Olfactory Receptors (ORs)

The detection of odorants in mammals is mediated by a vast family of Olfactory Receptors (ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[17] Each olfactory sensory neuron (OSN) in the olfactory epithelium typically expresses a single type of OR, which determines its sensitivity to specific odorants.[15] The interaction between an odorant molecule like this compound and an OR is based on the molecule's shape, size, and chemical properties.

The Canonical Olfactory Signaling Pathway

When an odorant binds to its specific OR, it triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This is the primary mechanism for converting a chemical signal into an electrical signal that the brain can interpret.

-

Receptor Activation: this compound binds to a specific Olfactory Receptor (GPCR) on the cilia of an OSN.

-

G Protein Coupling: The activated GPCR interacts with and activates a specialized G protein, G-olf (Gαₒₗf).[15]

-

Second Messenger Production: The activated α-subunit of G-olf stimulates adenylyl cyclase type III (ACIII), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[15]

-

Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the open CNG channels depolarizes the OSN. If this depolarization reaches the threshold, it triggers an action potential.

-

Signal Transmission: The action potential propagates along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed further, leading to the perception of the specific aroma.

Conclusion

This compound is a key contributor to the desirable fruity and complex aromas of many alcoholic beverages. Its formation is a dynamic process governed by yeast metabolism and a multitude of controllable fermentation parameters. Understanding these factors allows for targeted modulation of the final aroma profile. Accurate quantification, typically achieved through HS-SPME-GC-MS, is essential for quality control and product development. Furthermore, knowledge of the fundamental GPCR-mediated signaling pathway responsible for its perception provides a basis for advanced sensory science and potential applications in flavor chemistry and related fields. This guide serves as a foundational technical resource for professionals seeking to understand and control the impact of this important aroma compound.

References

- 1. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Aroma Profiles of Whiskeys Fermented from Different Grain Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H22O2 | CID 31251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Influence of Varying Fermentation Parameters of the Yeast Strain Cyberlindnera saturnus on the Concentrations of Selected Flavor Components in Non-Alcoholic Beer Focusing on (E)-β-Damascenone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Potential Grape-Derived Contributions to Volatile Ester Concentrations in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Nonanoate: Solubility and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl nonanoate, specifically its solubility in various solvents and its density. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and formulation in various scientific and industrial contexts. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Conditions | Reference |

| Density | 0.866 g/mL | at 25 °C (lit.) | [1][2] |

| 0.863-0.867 | Not specified | [3] | |

| 0.872 g/cm³ | Not specified | [4] | |

| 0.8799 g/mL | at 15°C | [5] | |

| Water Solubility | 0.0295 mg/mL | at 25 °C | [3] |

| 29.53 mg/L | Temperature not stated | [1][2] | |

| Practically Insoluble/Insoluble | General | [2][3][6][7] | |

| Solubility in Organic Solvents | Soluble | Propylene Glycol | [2][3] |

| 1 mL in 10 mL | 70% Ethanol | [1][3] | |

| Miscible | Ethanol, Diethyl Ether | [7][8] | |

| 100 mg/mL (536.80 mM) | DMSO (with ultrasonic) | [4] | |

| ≥ 2.5 mg/mL (13.42 mM) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [4] | |

| ≥ 2.5 mg/mL (13.42 mM) | 10% DMSO / 90% (20% SBE-β-CD in Saline) | [4] | |

| ≥ 2.5 mg/mL (13.42 mM) | 10% DMSO / 90% Corn Oil | [4] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the solubility and density of liquid esters like this compound.

The solubility of an ester can be determined through various methods. A common and straightforward approach is the shake-flask method, which is suitable for determining the solubility in aqueous and organic solvents.

Objective: To determine the concentration of this compound in a solvent at equilibrium.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess is to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate a clear separation of the liquid and solid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

The density of a liquid can be determined using several methods, including the use of a hydrometer or by precisely measuring its mass and volume.[9]

Objective: To determine the mass per unit volume of this compound.

Method 1: Using a Graduated Cylinder and Balance

Materials:

-

This compound

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic analytical balance

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare the mass.

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.

-

Mass Measurement: Place the graduated cylinder containing the this compound on the electronic balance and record the mass.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume measured.[10] To improve accuracy, this process can be repeated multiple times with different volumes, and the average density can be calculated.[10]

Method 2: Using a Pycnometer (for higher precision)

Materials:

-

Pycnometer (a specific gravity bottle)

-

This compound

-

Thermostatically controlled water bath

-

Analytical balance

Procedure:

-

Calibration: Weigh a clean, dry pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and place it in a water bath at a constant temperature until it reaches thermal equilibrium. Record the mass.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound and repeat the thermal equilibration in the water bath. Record the mass of the pycnometer with the sample.

-

Calculation: The density of the this compound is calculated using the masses of the pycnometer, the reference liquid, and the sample, along with the known density of the reference liquid.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility and density of a liquid compound such as this compound.

Caption: Workflow for determining the solubility and density of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 123-29-5 [chemicalbook.com]

- 3. This compound | C11H22O2 | CID 31251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0040193) [hmdb.ca]

- 7. 壬酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 97 123-29-5 [sigmaaldrich.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of Ethyl Nonanoate from Nonanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl nonanoate from nonanoic acid, primarily focusing on the well-established Fischer esterification method. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow to support research and development activities.

Introduction

This compound, also known as ethyl pelargonate, is an important fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries.[1] Its synthesis from nonanoic acid and ethanol is a classic example of Fischer esterification, a reversible acid-catalyzed reaction.[2] Understanding the principles and practical aspects of this synthesis is crucial for professionals engaged in organic synthesis and drug development.

Reaction Principle: Fischer Esterification

The synthesis of this compound from nonanoic acid and ethanol proceeds via an acid-catalyzed nucleophilic acyl substitution.[3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant (usually the less expensive alcohol) or by removing the water formed during the reaction.[4]

Reaction:

CH₃(CH₂)₇COOH + CH₃CH₂OH ⇌ CH₃(CH₂)₇COOCH₂CH₃ + H₂O (Nonanoic Acid) + (Ethanol) ⇌ (this compound) + (Water)

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid.[2]

Experimental Protocols

This section outlines a detailed experimental procedure for the synthesis of this compound based on established Fischer esterification protocols for long-chain fatty acids.[5][6]

Materials and Reagents

| Reagent/Material | Grade |

| Nonanoic Acid | ≥97% |

| Ethanol (Absolute) | Anhydrous, ≥99.5% |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Sodium Chloride (NaCl) | Saturated aqueous solution (Brine) |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Granular |

| Diethyl Ether or Dichloromethane | Reagent grade |

| Round-bottom flask | Appropriate size (e.g., 100 mL) |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Beakers, Erlenmeyer flasks | |

| Rotary evaporator (optional) | |

| Distillation apparatus or chromatography column | For purification |

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine nonanoic acid (e.g., 0.1 mol, 15.83 g) and absolute ethanol (e.g., 0.3 mol, 17.3 mL, 3 equivalents).

-

Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (e.g., 1-2 mL) dropwise. Caution: The addition of sulfuric acid is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of the ethanol. Let the reaction proceed for 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of diethyl ether or dichloromethane to dissolve the organic layer.

-

Wash the organic layer with 50 mL of water.

-

Carefully wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator or by simple distillation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography to obtain the pure product.[5] The boiling point of this compound is approximately 119 °C at 23 mmHg.[7]

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂ | [8] |

| Molecular Weight | 186.29 g/mol | [8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 213-214 °C (at 760 mmHg); 119 °C (at 23 mmHg) | [7][9] |

| Density | 0.866 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.422 | [7] |

Spectroscopic Data for this compound

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃, 90 MHz) | 0.88 (t, 3H, -CH₃), 1.25 (m, 12H, -(CH₂)₆-), 1.62 (m, 2H, -CH₂-CH₂-COO-), 2.28 (t, 2H, -CH₂-COO-), 4.12 (q, 2H, -O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 25.16 MHz) | 14.1, 14.3, 22.7, 25.1, 29.3, 29.4, 31.9, 34.5, 60.1, 173.8 |

| Infrared (IR) (Neat) | ~1740 cm⁻¹ (C=O stretch), ~1180 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | m/z = 186 (M⁺), 141, 101, 88 |

Mandatory Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer Esterification pathway for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from nonanoic acid via Fischer esterification is a robust and well-documented procedure. By following the detailed protocols and utilizing the provided data, researchers, scientists, and drug development professionals can successfully synthesize and characterize this important ester for various applications. Optimization of reaction conditions, such as molar ratios of reactants and catalyst concentration, can be further explored to maximize yields and process efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cerritos.edu [cerritos.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. This compound 97 123-29-5 [sigmaaldrich.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0040193) [hmdb.ca]

- 9. nbinno.com [nbinno.com]

Ethyl Nonanoate: A Comprehensive Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Ethyl nonanoate, a fatty acid ethyl ester also known as ethyl pelargonate, is a colorless liquid with a fruity, wine-like odor. It occurs naturally in various fruits, alcoholic beverages, and other food products.[1][2] In industrial applications, it serves as a flavoring agent and fragrance ingredient.[2][3] This technical guide provides an in-depth analysis of the safety and toxicity of this compound, drawing from a comprehensive review of available literature and regulatory assessments. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to support further research and safety evaluations.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through a combination of direct studies and read-across approaches from structurally similar compounds. The following tables present a summary of the key quantitative toxicity data.

Acute Toxicity

This compound exhibits very low acute systemic toxicity via oral and dermal routes.

| Route of Administration | Species | LD50 | Reference |

| Oral | Rat | >20,000 mg/kg bw[4] | [4] |

| Oral | Rat | >43,000 mg/kg | [5][6] |

| Oral | Guinea Pig | 24,000 mg/kg | [6] |

| Dermal | Rabbit | >5,000 mg/kg bw | [4] |

Irritation and Sensitization

The potential for this compound to cause skin and eye irritation, as well as skin sensitization, has been investigated in both animal and human studies.

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Rabbit | Moderate irritation with 100% this compound for 24 hours.[4] | [4] |

| Skin Irritation | Human | No irritation with up to 20% for 24 hours.[4] | [4] |

| Eye Irritation | - | Causes serious eye irritation.[7] | [7] |

| Skin Sensitization | Human | No sensitization observed at 12% in a maximization test.[4][6] | [4] |

| Skin Sensitization | - | Considered a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 4700 µg/cm².[4][8] | [4][8] |

Repeated Dose and Reproductive Toxicity

Due to a lack of specific long-term toxicity data for this compound, read-across data from the structurally similar compound ethyl hexanoate has been utilized to establish a reference dose.

| Endpoint | Study Type | Species | NOAEL | Reference |

| Repeated Dose Toxicity | Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Read-across from Ethyl Hexanoate) | Rat | 1000 mg/kg bw/day (Systemic) | [4] |

| Reproductive/Developmental Toxicity | Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Read-across from Ethyl Hexanoate) | Rat | 1000 mg/kg bw/day | [4] |

Based on the NOAEL from the read-across study, an oral reference dose (RfD) of 3.33 mg/kg bw/day has been derived for this compound.[4]

Genotoxicity and Carcinogenicity

Current data, including both direct assessment and read-across studies, indicate that this compound does not pose a genotoxic risk.

| Assay | Result | Reference |

| BlueScreen Assay | Negative for cytotoxicity and genotoxicity.[8] | [8] |

| Bacterial Reverse Mutation Assay (Ames Test) (Read-across from Ethyl Hexanoate) | Non-mutagenic.[8] | [8] |

| In Vitro Micronucleus Test (Read-across from Ethyl Hexanoate) | Non-clastogenic.[8] | [8] |

No specific carcinogenicity studies have been identified for this compound. However, based on the lack of genotoxic potential and the expected metabolic pathway, it is not anticipated to be carcinogenic.

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and application of the resulting data.

Acute Oral Toxicity in Rats

-

Guideline: Similar to OECD Guideline 401.

-

Test Substance: this compound.

-

Species: Rat.

-

Administration: Oral gavage.

-

Dosage: A single dose exceeding 20,000 mg/kg body weight.[4]

-

Observations: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days. A gross necropsy was performed at the end of the study.

Skin Irritation in Rabbits

-

Guideline: Based on principles of OECD Guideline 404.

-

Test Substance: 100% this compound.[4]

-

Species: Rabbit.

-

Procedure: A 0.5 mL aliquot of the test substance was applied to a shaved area of the back under a semi-occlusive patch for 24 hours.[4]

-

Observations: The application site was evaluated for erythema and edema at specified intervals after patch removal.

Human Maximization Test

-

Guideline: Based on the principles of the Human Repeat Insult Patch Test (HRIPT).

-

Test Substance: 12% this compound in petrolatum.[4]

-

Subjects: 25 human volunteers.[4]

-

Procedure: The test involves a two-phase process: an induction phase with repeated patch applications to the same site, followed by a challenge phase where a patch is applied to a new site.

-

Observations: The challenge patch site was evaluated for signs of sensitization (e.g., erythema, edema, papules).

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Read-across from Ethyl Hexanoate)

-

Guideline: OECD Guideline 422.

-

Test Substance: Ethyl hexanoate.

-

Species: Rat.

-

Administration: Oral gavage.

-

Dosage Levels: Up to 1000 mg/kg bw/day.[4]

-

Duration: Males were dosed for a period before mating, during mating, and until termination. Females were dosed throughout mating, gestation, and lactation.

-

Endpoints Evaluated:

-

Systemic Toxicity: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

-

Reproductive Toxicity: Mating performance, fertility, gestation length, and litter data.

-

Developmental Toxicity: Viability, and clinical signs in offspring.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of this compound.

Caption: A generalized workflow for chemical safety and toxicity assessment.

Caption: A simplified signaling pathway for skin irritation.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. ulprospector.com [ulprospector.com]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. This compound | 123-29-5 [chemicalbook.com]

- 6. This compound, 123-29-5 [thegoodscentscompany.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Ethyl Nonanoate: A Technical Guide for the Flavor Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester that plays a significant role in the flavor and fragrance industry. Its characteristic fruity and waxy aroma profile makes it a valuable component in the formulation of a wide array of flavors, particularly those mimicking fruits such as apple, pear, and grape. This technical guide provides an in-depth overview of the chemical properties, sensory profile, applications, and analytical methodologies related to this compound for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor. Its fundamental physical and chemical characteristics are crucial for its application in flavor formulations, influencing its solubility, volatility, and stability. A summary of these properties is presented in Table 1.

| Property | Value |

| Synonyms | Ethyl pelargonate, Wine ether, Nonanoic acid, ethyl ester |

| CAS Number | 123-29-5 |

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| Boiling Point | 227 °C (at 760 mmHg) |

| Density | 0.866 g/mL at 25 °C |

| Refractive Index | 1.422 at 20 °C |

| Solubility | Practically insoluble in water; soluble in alcohol and propylene glycol |

| Purity Grades | Typically available in 98% and 99% purity |

Sensory Profile and Natural Occurrence

The sensory characteristics of this compound are its most defining feature for the flavor industry. It is described as having a fruity, waxy, and slightly fatty odor, often with notes of cognac, grape, and pear.[1] Its taste profile at a concentration of 5.0 ppm is characterized as fruity, estry, green, waxy, and fatty with nuances of banana and tropical fruits.

This compound is a naturally occurring compound found in a variety of fruits, beverages, and other food products. Its presence contributes to the characteristic aroma of these items. Table 2 lists some of the natural sources of this compound.

| Food/Beverage |

| Apple |

| Banana |

| Pear |

| Plum |

| Pineapple |

| Grapes |

| Wine |

| Beer |

| Cognac |

| Rum |

| Whiskey |

| Parmesan cheese |

| Milk |

Applications in the Flavor Industry

This compound is a versatile flavor ingredient used to impart or enhance fruity and waxy notes in a wide range of food and beverage products.[2] It is particularly effective in the creation of artificial fruit flavors.

Food and Beverage Applications

Common applications of this compound in the food and beverage industry include:

-

Beverages: Alcoholic beverages such as wine, whiskey, and cognac, as well as non-alcoholic fruit-flavored drinks.[3]

-

Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.

-

Baked Goods: Fruit-flavored pastries, cakes, and cookies.

-

Dairy Products: Ice cream and yogurt with fruit flavors.

The typical usage level for this compound in these applications ranges from 4 to 20 ppm.[3]

Flavor Creation Workflow

The process of incorporating this compound into a flavor formulation involves several key steps, from conceptualization to final product application.

Caption: A simplified workflow for creating a flavor incorporating this compound.

Experimental Protocols

Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is commonly used for the determination of this compound in complex matrices like wine.

1. Sample Preparation (HS-SPME):

-

Objective: To extract and concentrate volatile compounds, including this compound, from the sample matrix.

-

Apparatus:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer or water bath

-

-

Procedure:

-

Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

-

Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard.

-

Seal the vial and place it in a water bath or on a heater-stirrer set to a specific temperature (e.g., 40°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the set temperature.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate, identify, and quantify the extracted volatile compounds.

-

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).

-

-

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min

-

Ramp 2: Increase to 230 °C at a rate of 10 °C/min, hold for 5 minutes

-

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

Data Analysis: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is performed by integrating the peak area and comparing it to a calibration curve of the internal standard.

Sensory Evaluation Protocol: Triangle Test for a Flavored Beverage

-

Objective: To determine if a perceptible difference exists between a standard beverage and a beverage flavored with this compound.

-

Panelists: A panel of at least 15-20 trained sensory assessors.

-

Sample Preparation:

-

Prepare a base beverage (e.g., sweetened carbonated water).

-

Prepare a test sample by adding a specific concentration of this compound (e.g., 10 ppm) to the base beverage.

-

Present three coded samples to each panelist: two of the base beverage and one of the test sample, or two of the test sample and one of the base beverage. The order of presentation should be randomized.

-

-

Procedure:

-

Panelists are instructed to taste each sample from left to right.

-

They are asked to identify the sample that is different from the other two.

-

A forced-choice method is used; panelists must make a selection.

-

-

Data Analysis: The number of correct identifications is counted. Statistical tables for the triangle test are used to determine if the number of correct judgments is significant at a given confidence level (e.g., p < 0.05).

Caption: Workflow for a triangle test sensory evaluation.

Regulatory and Safety Information

This compound is recognized as a safe flavoring ingredient by major regulatory bodies.

-

FDA: this compound is listed in the Code of Federal Regulations (CFR) Title 21, Section 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[4]

-

FEMA: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), with the FEMA number 2447.[5]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent.".[1][2] An Acceptable Daily Intake (ADI) of 0-2.5 mg/kg of body weight was established in 1979 and maintained in subsequent evaluations.[1][2]

A summary of the key regulatory identifiers for this compound is provided in Table 3.

| Regulatory Body/Identifier | Value/Status |

| CAS Number | 123-29-5 |

| FEMA Number | 2447 |

| FDA Regulation | 21 CFR 172.515 |

| JECFA Number | 34 |

| CoE Number | 388 |

| Flavis Number | 09.107 |

Conclusion

This compound is a well-characterized and widely used flavor ingredient with a favorable safety profile. Its distinct fruity and waxy sensory characteristics make it an essential component in the creation of a diverse range of fruit flavors for the food and beverage industry. A thorough understanding of its chemical properties, analytical methodologies for its quantification, and appropriate sensory evaluation techniques are critical for its effective and consistent application in flavor development. The information provided in this guide serves as a comprehensive resource for professionals engaged in the science of flavor.

References

Ethyl Nonanoate as a Fragrance Ingredient in Cosmetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate (CAS No. 123-29-5), also known as ethyl pelargonate, is a fatty acid ester that serves a dual function in the cosmetics industry as both a fragrance ingredient and a skin conditioning agent-emollient.[1][2] Its characteristic fruity, wine-like, and cognac-like aroma makes it a valuable component in various fragrance formulations.[3][4] this compound is found naturally in a variety of fruits, alcoholic beverages, and other food products, including apples, bananas, beer, and cheese.[4][5] This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, safety profile, and the experimental methodologies used for its evaluation.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol .[3][6] It is characterized by its solubility in organic solvents such as alcohol and ether, and it is practically insoluble in water.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C11H22O2 | [3][6] |

| Molecular Weight | 186.29 g/mol | [3][6] |

| CAS Number | 123-29-5 | [5][6] |

| Appearance | Colorless liquid | [3][7] |

| Boiling Point | 119 °C at 23 mmHg | [6] |

| Density | 0.866 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.422 | [6][8] |

| Vapor Pressure | 0.08 mmHg at 25 °C | [6][8] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [4] |

| Odor Profile | Fruity, waxy, oily, wine-cognac, grape, tropical, nutty | [4][9] |

Use in Cosmetics

In cosmetic formulations, this compound is primarily utilized for its fragrance properties, contributing to the overall scent profile of products.[2][10] Additionally, it functions as a skin conditioning agent and emollient, helping to improve the feel and barrier function of the skin.[1][2] The International Fragrance Association (IFRA) has established standards for the safe use of this compound in various consumer products.[5]

Toxicological Profile and Safety Assessment

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[5] The evaluation covers several key toxicological endpoints.

Skin Sensitization

This compound is considered a skin sensitizer.[5][9] A No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm² has been established based on read-across data from the analogue methyl octanoate.[11] However, a human maximization test conducted with 12% this compound showed no evidence of skin sensitization in 25 subjects.[9]

Skin Irritation

In animal studies, 100% this compound caused moderate skin irritation in rabbits.[9] Conversely, studies in human subjects showed no skin irritation at concentrations up to 20%.[9]

Genotoxicity